Fmoc-alpha-methyl-DL-leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

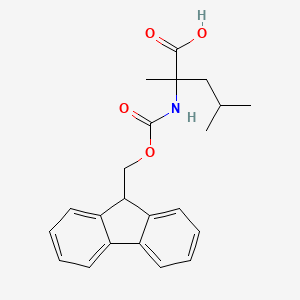

Fmoc-alpha-methyl-DL-leucine is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.445. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fmoc-α-Me-L-Leucine is a key amino acid derivative with various applications in peptide synthesis, drug development, protein engineering, and biotechnology . It is also utilized in research on amino acid analogues, contributing to advancements in materials science and medicinal chemistry .

Scientific Research Applications

Peptide Synthesis Fmoc-α-Me-L-Leucine serves as a building block in creating complex molecules for drug development and biochemistry .

Drug Development The compound's structure enhances the stability and bioavailability of peptide-based drugs, making it valuable in pharmaceutical formulations for specific diseases . Peptides synthesized using Fmoc-Trp(Boc)-OH, which incorporates tryptophan, have potential therapeutic applications, such as treating diseases involving tryptophan metabolism .

Protein Engineering Scientists use Fmoc-α-Me-L-Leucine to modify proteins and study protein interactions and functions, crucial for understanding biological processes . Researchers can create peptide analogs that mimic natural protein interactions by incorporating tryptophan residues, aiding in drug discovery and development .

Biotechnology This compound aids in producing recombinant proteins, essential for vaccines and therapeutic agents in biotechnology .

Research on Amino Acid Analogues Fmoc-α-Me-L-Leucine allows researchers to explore the properties of amino acid analogues, contributing to advancements in materials science and medicinal chemistry .

Case Studies and Research Findings

- SNAIL1-based LSD1 Inhibitors: Studies have explored the structure-activity relationship (SAR) of SNAIL1 peptides as inhibitors of LSD1, an enzyme involved in diseases like lung cancer and leukemia .

- Leucine Supplementation: Leucine-enriched branched-chain amino acids (BCAA/LEU) have been shown to reverse impaired mTOR1 signaling and increased autophagy in skeletal muscle of alcoholic cirrhosis patients .

- PERx Strategy: A proximity-enabled reactive therapeutics (PERx) strategy utilizes noncanonical amino acids (ncAAs) like fluorosulfate-L-tyrosine (FSY) to develop covalent protein drugs with enhanced bioactivities and antitumor effects .

- Peptide Synthesis Prediction: A model called Peptide Synthesis Score (PepSySco) can predict the likelihood of successful peptide synthesis based on its amino acid sequence .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)12-22(3,20(24)25)23-21(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19H,12-13H2,1-3H3,(H,23,26)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDQIGTIVQHMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.